molecular formula C28H22N4O8 B11703625 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-nitrobenzamide)

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-nitrobenzamide)

Cat. No.: B11703625
M. Wt: 542.5 g/mol
InChI Key: SBSPFVFUDYTFQS-UHFFFAOYSA-N
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Description

N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE is a complex organic compound characterized by its biphenyl structure with nitrobenzamido and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The nitrobenzamido groups are introduced through a nucleophilic substitution reaction, where an amine group reacts with a nitrobenzoyl chloride derivative. The dimethoxy groups are added via methylation reactions using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include amine derivatives, quinone derivatives, and substituted biphenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzamido groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE is unique due to the presence of both nitrobenzamido and dimethoxy groups on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H22N4O8

Molecular Weight

542.5 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C28H22N4O8/c1-39-25-15-19(7-13-23(25)29-27(33)17-3-9-21(10-4-17)31(35)36)20-8-14-24(26(16-20)40-2)30-28(34)18-5-11-22(12-6-18)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34)

InChI Key

SBSPFVFUDYTFQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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